2-(3,4-Diethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3,4-Diethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a tetrahydroisoindole core and diethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the diethoxyphenyl precursor, followed by cyclization to form the tetrahydroisoindole core. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.
Industry: It could be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3,4-Diethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoindole derivatives and diethoxyphenyl-substituted molecules. Examples are 3,4-Dimethoxyphenethylamine and its derivatives, which share structural similarities and may exhibit comparable reactivity and applications .
Uniqueness
What sets 2-(3,4-Diethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoind
Properties
CAS No. |
61517-44-0 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H21NO4/c1-3-22-15-10-9-12(11-16(15)23-4-2)19-17(20)13-7-5-6-8-14(13)18(19)21/h9-11H,3-8H2,1-2H3 |
InChI Key |
ITESJSNAMGGAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)CCCC3)OCC |
Origin of Product |
United States |
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